

# 5-Chloro-3H-quinazolin-4-one for antimicrobial agent development

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## Compound of Interest

Compound Name: 5-Chloro-3H-quinazolin-4-one

CAS No.: 60233-66-1

Cat. No.: B3029249

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## Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. While 6- and 7-substituted derivatives are widely explored, **5-chloro-3H-quinazolin-4-one** offers a unique pharmacological profile due to the peri-interaction between the chlorine atom at position 5 and the carbonyl oxygen at position 4. This steric and electronic environment significantly alters the planarity and lipophilicity of the molecule, enhancing membrane permeability and modifying binding kinetics with targets such as DNA gyrase and Dihydrofolate reductase (DHFR).

This guide provides a definitive technical workflow for the synthesis, characterization, and antimicrobial evaluation of **5-chloro-3H-quinazolin-4-one** derivatives, addressing common synthetic pitfalls regarding regiochemistry.

## Chemical Rationale & Structural Integrity[1]

### The "5-Chloro" Regiochemistry Pitfall

A common error in quinazolinone development is the misidentification of precursors.

- **Incorrect Precursor:** 5-Chloroanthranilic acid (2-amino-5-chlorobenzoic acid). Cyclization of this precursor yields 6-chloroquinazolin-4-one, not the 5-chloro isomer.
- **Correct Precursor:** 2-Amino-6-chlorobenzoic acid. This puts the chlorine atom ortho to the carboxylic acid and meta to the amine. Upon cyclization, the chlorine occupies position 5, adjacent to the carbonyl.

## Structural Advantages

- **Metabolic Stability:** The chlorine atom blocks the C5 position from oxidative metabolism (e.g., hydroxylation).
- **Conformational Lock:** The steric clash (Van der Waals radius of Cl = 1.75 Å) with the C4-carbonyl oxygen forces the core into a specific conformation, potentially improving selectivity for bacterial DNA gyrase over mammalian topoisomerases.

## Protocol A: Regioselective Synthesis

Objective: Synthesize 5-chloro-2-methyl-3-phenylquinazolin-4(3H)-one (Model Compound) to demonstrate the scaffold construction.

### Reagents:

- 2-Amino-6-chlorobenzoic acid (CAS: 2148-56-3)
- Acetic anhydride (Dehydrating agent/Reactant)
- Aniline (Amine source for N3 substitution)
- Glacial Acetic Acid
- Ethanol (Recrystallization)

### Step-by-Step Workflow:

- **Benzoxazinone Formation (Intermediate):**
  - Dissolve 10 mmol of 2-amino-6-chlorobenzoic acid in 30 mL of acetic anhydride.

- Reflux at 140°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Mechanism:[1][2][3][4] Cyclodehydration yields 5-chloro-2-methyl-3,1-benzoxazin-4-one.
- Critical Step: Remove excess acetic anhydride under reduced pressure immediately. The intermediate is moisture-sensitive.
- Quinazolinone Cyclization:
  - Resuspend the crude benzoxazinone solid in 20 mL of glacial acetic acid.
  - Add 11 mmol of aniline (or target amine).
  - Reflux for 4–6 hours.
  - Observation: The reaction mixture often darkens. Precipitation usually occurs upon cooling.
- Work-up & Purification:
  - Pour the reaction mixture into 100 mL of crushed ice/water.
  - Stir vigorously for 30 minutes to hydrolyze unreacted intermediates.
  - Filter the precipitate.
  - Recrystallization: Dissolve in boiling ethanol. Add activated charcoal if the product is colored. Filter hot. Cool slowly to 4°C to crystallize.

## Synthetic Pathway Diagram



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Caption: Figure 1. Regioselective synthesis pathway via benzoxazinone intermediate to ensure 5-chloro positioning.

## Protocol B: Antimicrobial Profiling (MIC/MBC)

Context: The 5-chloro substituent enhances lipophilicity (

), often requiring modified solubilization protocols compared to standard antibiotics like Ciprofloxacin.

### Materials:

- Solvent: DMSO (Dimethyl sulfoxide). Note: Keep final concentration < 1% to avoid toxicity to bacteria.
- Media: Mueller-Hinton Broth (MHB) (Cation-adjusted).
- Strains: *S. aureus* (ATCC 29213), *E. coli* (ATCC 25922), *P. aeruginosa* (ATCC 27853).
- Dye: Resazurin (Alamar Blue) for visual endpoint (optional).

### Experimental Procedure:

- Stock Preparation:
  - Dissolve 10 mg of the 5-chloro derivative in 1 mL 100% DMSO (Concentration: 10,000 µg/mL).
  - Dilute 1:10 with MHB to get working stock (1,000 µg/mL, 10% DMSO).
- Microdilution (96-well plate):
  - Add 100 µL of MHB to columns 2–12.
  - Add 200 µL of working stock to column 1.
  - Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
  - Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).
- Inoculation:

- Adjust bacterial culture to 0.5 McFarland standard (CFU/mL).
- Dilute 1:100 in MHB.
- Add 100  $\mu$ L of inoculum to wells 1–11. (Final DMSO conc < 0.5%).
- Incubation & Readout:
  - Incubate at 37°C for 18–24 hours.
  - MIC Definition: Lowest concentration with no visible turbidity.
  - MBC Determination: Plate 10  $\mu$ L from the MIC well and supramic wells onto Agar. Incubate 24h. MBC is the concentration killing >99.9% of the initial inoculum.

## Data Presentation Template

Compound ID	R-Substituent (N3)	S. aureus MIC ( $\mu$ g/mL)	E. coli MIC ( $\mu$ g/mL)	P. aeruginosa MIC ( $\mu$ g/mL)	LogP (Calc)
5-Cl-QZ-01	Phenyl	8.0	32.0	>64	3.2
5-Cl-QZ-02	4-Fluorophenyl	4.0	16.0	64	3.4
Ref (Cipro)	-	0.5	0.015	0.5	-

## Mechanism of Action: DNA Gyrase Targeting

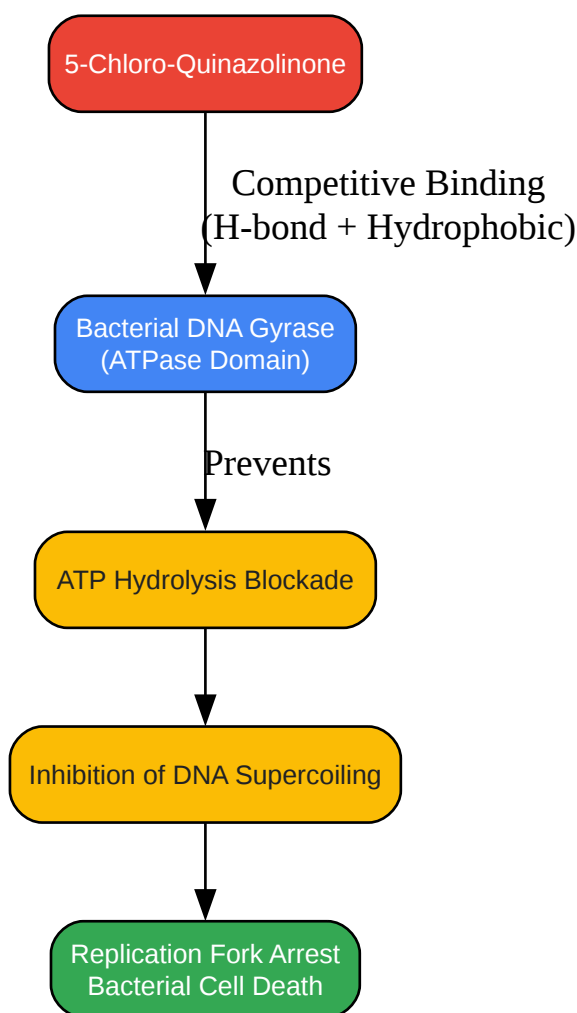
The antimicrobial efficacy of 5-chloro-quinazolinones is frequently attributed to the inhibition of DNA Gyrase (Subunit B), similar to fluoroquinolones, but binding at the ATP-binding site rather than the DNA-cleavage complex.

## Validation Assay: Supercoiling Inhibition

- Kit: E. coli Gyrase Supercoiling Assay Kit (Inspiralis).

- Logic: Gyrase converts relaxed plasmid pBR322 into supercoiled form.
- Readout: Gel electrophoresis.
  - Active Compound:[5][6] Presence of relaxed DNA band (upper band).
  - Inactive Compound: Presence of supercoiled DNA band (lower band, migrates faster).

## Mechanism Diagram



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Caption: Figure 2. Proposed mechanism of action targeting the ATPase domain of DNA Gyrase.

## Troubleshooting & Optimization

- Solubility Issues:
  - Problem: 5-Chloro derivatives are highly lipophilic and may precipitate in aqueous media.
  - Solution: Use hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient during biological testing to improve aqueous solubility without affecting bacterial growth.
- Low Yields in Synthesis:
  - Cause: Steric hindrance at the C5 position (chlorine) interferes with the nucleophilic attack at C4 during cyclization.
  - Solution: Increase reaction temperature (use Propionic acid instead of Acetic acid to reflux at higher T) or use microwave-assisted synthesis (150W, 10 min) to overcome the activation energy barrier.

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